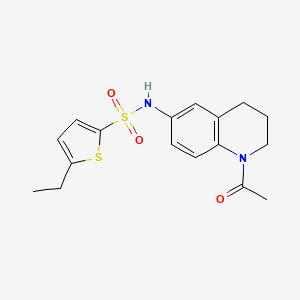

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a 5-ethylthiophene-2-sulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-15-7-9-17(23-15)24(21,22)18-14-6-8-16-13(11-14)5-4-10-19(16)12(2)20/h6-9,11,18H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSUBTNURGMANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antitumor Activity : Several studies have demonstrated that tetrahydroquinoline derivatives possess significant antitumor properties. For instance, compounds derived from tetrahydroquinoline have shown IC50 values that suggest potency against various cancer cell lines .

- Anti-inflammatory Effects : The sulfonamide group in this compound is associated with anti-inflammatory activity. Compounds in this class are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific biological targets such as:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation pathways.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological activities of related compounds:

-

Anticancer Studies : In vitro studies have demonstrated that certain tetrahydroquinoline derivatives exhibit potent anticancer activity with IC50 values significantly lower than established chemotherapeutics like Doxorubicin .

Compound IC50 (µg/mL) Comparison Doxorubicin 37.5 Reference Compound A 10 More Potent Compound B 12 More Potent - Inflammation Inhibition : Compounds similar to this sulfonamide have been tested for their ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to controls.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared in Table 1, highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

*Inferred from structural similarity to .

Key Observations:

- Methyl substituents (as in ) minimize steric bulk, which may enhance binding to compact active sites.

- Carboximidamide derivatives () replace sulfonamide with a less acidic group, possibly altering target selectivity .

Molecular Weight and Drug-Likeness :

- All compounds fall within the acceptable range for oral bioavailability (MW < 500). The target compound (MW ~392.5) aligns with Lipinski’s rule of five.

Challenges and Opportunities

- Structural Data Gaps : Unlike the well-documented Cambridge Structural Database (CSD) entries for small molecules , the target compound lacks crystallographic data, hindering precise SAR studies.

- Antifungal Potential: Botryosphaeria-derived isocoumarins in show potent antifungal activity, suggesting that the target compound’s sulfonamide-tetrahydroquinoline hybrid could be explored for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.